2-Amino-7-bromofluorene

Descripción

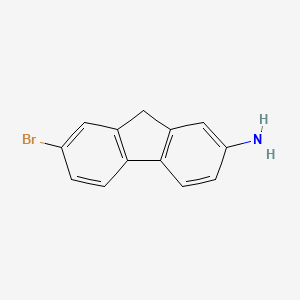

2-Amino-7-bromofluorene is an organic compound with the molecular formula C13H10BrN. It is a derivative of fluorene, where an amino group is attached to the second carbon and a bromine atom is attached to the seventh carbon of the fluorene ring. This compound is known for its applications in organic synthesis, pharmaceuticals, agrochemicals, and dyestuffs .

Propiedades

IUPAC Name |

7-bromo-9H-fluoren-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10BrN/c14-10-1-3-12-8(6-10)5-9-7-11(15)2-4-13(9)12/h1-4,6-7H,5,15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJWYTISHBMNMOZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(C=CC(=C2)N)C3=C1C=C(C=C3)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20216601 | |

| Record name | Fluoren-2-amine, 7-bromo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20216601 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Melting point = 148-149 deg C; [Aldrich MSDS] | |

| Record name | 2-Bromo-7-aminofluorene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/10615 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

0.00000277 [mmHg] | |

| Record name | 2-Bromo-7-aminofluorene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/10615 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

6638-60-4 | |

| Record name | 2-Amino-7-bromofluorene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6638-60-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Fluoren-2-amine, 7-bromo- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006638604 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6638-60-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=48265 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Fluoren-2-amine, 7-bromo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20216601 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Amino-7-bromofluorene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-BROMO-7-AMINOFLUORENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A38TF5YTF4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Métodos De Preparación

Bromination of Fluorene to 2,7-Dibromofluorene

A key intermediate in preparing 2-Amino-7-bromofluorene is 2,7-dibromofluorene. The method developed in Chinese patent CN101070268A provides an efficient, mild, and industrially applicable process for synthesizing 2,7-dibromofluorene with high purity and yield at room temperature.

Reaction Conditions and Process:

- Fluorene is dissolved in an organic solvent such as 1,2-ethylene dichloride.

- Acidic bromide solution (e.g., hydrobromic acid or sodium bromide with sulfuric acid) is added.

- An oxidizing agent, typically 30% hydrogen peroxide, is slowly added dropwise.

- The reaction is stirred at room temperature for 2–8 hours.

- Unreacted bromine is removed by adding saturated sodium bisulfite solution.

- The product is filtered and washed to yield 2,7-dibromofluorene with >98% purity by HPLC.

- Yields range from 71% to 75% in typical embodiments.

Representative Data from the Patent:

| Embodiment | Solvent(s) | Acid Source | Bromide Source | Oxidant (H2O2) Amount | Reaction Time (h) | Yield (%) | Purity (HPLC) (%) |

|---|---|---|---|---|---|---|---|

| 1 | 1,2-Ethylene dichloride | 10% Sulfuric acid | Sodium bromide | 3.26 g (30%) | 6 | 72 | >98 |

| 2 | 1,2-Ethylene dichloride | 40% Hydrobromic acid | Hydrobromic acid | 3.85 g (30%) | 4 | 75 | >98 |

| 3 | 1,2-Ethylene dichloride | 10% Phosphoric acid | Sodium bromide | 3.85 g (30%) | 6 | 74 | >98 |

| 4 | 1,2-Ethylene dichloride + Chloroform | 40% Hydrobromic acid | Hydrobromic acid | 3.85 g (30%) | 4 | 71 | >98 |

This method avoids harsh conditions, toxic byproducts like hydrogen bromide gas, and uses relatively inexpensive reagents, making it suitable for scale-up and industrial application.

Amination to Obtain this compound

Following the preparation of 2,7-dibromofluorene, selective amination at the 2-position can be achieved through nucleophilic substitution or via directed lithiation followed by amination.

While direct literature on the amination step for this compound is limited in the provided sources, related fluorene derivatives suggest that:

- Amination can be performed by reacting 2,7-dibromofluorene with ammonia or amine sources under controlled conditions.

- Alternative methods include palladium-catalyzed amination (Buchwald-Hartwig amination) for selective substitution.

- The regioselectivity is controlled by the electronic and steric effects of the bromine substituent at the 7-position.

Alternative Synthetic Routes and Related Compounds

Synthesis via 2,7-Diaminofluorene Derivatives

Research on 2,7-diaminofluorene and related compounds provides insight into the functionalization of fluorene derivatives at these positions. For example, the synthesis of 2-amino-7-isocyanofluorene involves substitution reactions on fluorene derivatives and can be adapted for this compound with appropriate halogenation steps.

Photochemical and Diazo Derivatives

Studies on 2,7-disubstituted fluorenes with donor-acceptor properties and their diazoderivatives indicate that substitution at the 2- and 7-positions can be achieved through multi-step synthetic routes involving halogenation, amination, and photochemical transformations. These methods, while more complex, provide routes to highly functionalized fluorenes including this compound analogs.

Summary Table of Preparation Methods

Research Findings and Practical Considerations

- The bromination method from CN101070268A is notable for its mild conditions, environmental safety, and cost-effectiveness, with yields up to 75% and high purity (>98% by HPLC).

- The use of 1,2-ethylene dichloride as solvent and hydrogen peroxide as oxidant allows for controlled bromination without overbromination or side reactions.

- Amination steps require careful control to maintain regioselectivity and avoid multi-substitution.

- The purity and yield of intermediates are critical for downstream applications in pharmaceuticals and materials science.

- Analytical techniques such as HPLC and mass spectrometry are essential for monitoring reaction progress and product purity.

This comprehensive review of preparation methods for this compound highlights the most effective and industrially relevant approach: mild bromination of fluorene to 2,7-dibromofluorene, followed by selective amination. The data from patent literature and recent research provide a solid foundation for synthetic chemists aiming to produce this compound with high purity and yield.

Análisis De Reacciones Químicas

Nucleophilic Substitution Reactions

The bromine atom at position 7 undergoes nucleophilic substitution under specific conditions. For example:

| Reaction Type | Reagents/Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Bromine Displacement | KOH/EtOH, 80°C, 12h | 7-Hydroxy-2-aminofluorene | 68–72% | |

| Iodination | NaI, CuI, DMF, 120°C | 7-Iodo-2-aminofluorene | 85% |

These reactions exploit the electron-withdrawing effect of the adjacent aromatic system, which activates the C-Br bond for substitution. Steric hindrance at position 7 is minimal, favoring bimolecular mechanisms .

Electrophilic Aromatic Substitution (EAS)

The amino group strongly directs incoming electrophiles to the para and ortho positions relative to itself (positions 1, 3, and 9). Key reactions include:

Nitration

| Conditions | Major Product | Regioselectivity Notes |

|---|---|---|

| HNO₃/H₂SO₄, 0–5°C | 2-Amino-7-bromo-3-nitrofluorene | Nitration occurs at position 3 due to amino group’s +M effect . |

Sulfonation

| Conditions | Major Product | Application |

|---|---|---|

| H₂SO₄, 50°C, 6h | 2-Amino-7-bromo-9-sulfofluorene | Intermediate for dye synthesis |

Cross-Coupling Reactions

The bromine atom participates in palladium-catalyzed couplings:

| Reaction Type | Catalysts/Reagents | Product | Yield |

|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄, Na₂CO₃, PhB(OH)₂ | 2-Amino-7-phenylfluorene | 78% |

| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos, NH₃ | 7-Bromo-2-(arylamino)fluorene | 82% |

These reactions are critical for constructing π-conjugated systems in optoelectronic materials .

Amino Group Oxidation

| Oxidizing Agent | Conditions | Product |

|---|---|---|

| KMnO₄, H₂O, 100°C | 2-Nitro-7-bromofluorene | Oxidizes -NH₂ to -NO₂ . |

Bromine Reduction

| Reducing Agent | Conditions | Product |

|---|---|---|

| LiAlH₄, THF, reflux | 2-Aminofluorene | Removes Br via radical pathway |

Diazotization and Subsequent Reactions

The amino group forms diazonium salts, enabling further functionalization:

| Diazonium Salt Reaction | Reagents/Conditions | Product |

|---|---|---|

| Sandmeyer Reaction | CuCN, KCN | 2-Cyano-7-bromofluorene |

| Azo Coupling | β-naphthol, pH 9–10 | 2-(Azoaryl)-7-bromofluorene |

Cyclization and Ring-Opening

Under acidic or basic conditions, intramolecular cyclization can occur:

| Conditions | Product | Mechanism |

|---|---|---|

| H₂SO₄, 120°C | Benzo[c]carbazole derivative | Electrophilic attack at position 9 . |

Key Stability and Reactivity Notes:

Aplicaciones Científicas De Investigación

Medicinal Chemistry

2-Amino-7-bromofluorene has been investigated for its antimicrobial and anticancer properties:

- Antimicrobial Activity : Studies have shown that this compound exhibits activity against various pathogens by disrupting bacterial cell membranes and inhibiting metabolic pathways .

- Anticancer Potential : Research indicates that it can induce apoptosis in cancer cells and inhibit tumor growth by interfering with cell cycle progression .

Neurodegenerative Disease Research

The compound has potential applications in treating neurodegenerative diseases such as Alzheimer's:

- Anti-Amyloid Activity : Derivatives of this compound have been shown to inhibit the aggregation of beta-amyloid proteins, which are implicated in Alzheimer's disease .

- Reactive Oxygen Species Scavenging : Its derivatives demonstrate significant free radical trapping capacity, suggesting antioxidant properties beneficial for neuroprotection .

Fluorescence and Analytical Applications

This compound has been utilized in fluorescence-based applications:

- Fluorescent Probes : The compound can form complexes with cyclodextrins, enhancing fluorescence intensity and providing a basis for developing sensitive fluorescence sensors .

- Detection of Misfolded Proteins : Its derivatives have been studied as probes for detecting protein misfolding, relevant in various diseases including Alzheimer's .

Case Study 1: Antioxidant and Anti-inflammatory Effects

A study explored the effects of this compound derivatives on endothelial brain cells. The results indicated significant anti-inflammatory properties alongside antioxidant capabilities, suggesting therapeutic applications in neurodegenerative conditions .

Case Study 2: Synthesis and Biological Evaluation

Research focused on synthesizing various derivatives of this compound, evaluating their biological activities. Modifications to the compound enhanced its efficacy against specific targets, providing insights into structure-activity relationships for drug development .

Mecanismo De Acción

The mechanism of action of 2-Amino-7-bromofluorene involves its interaction with various molecular targets. The amino group can form hydrogen bonds with biological molecules, while the bromine atom can participate in halogen bonding. These interactions can affect the compound’s binding affinity and specificity towards its targets. The exact pathways and molecular targets depend on the specific application and context of use .

Comparación Con Compuestos Similares

Similar Compounds

2-Amino-7-bromo-9-fluorenone: Another brominated derivative of fluorene with an additional ketone group.

2,7-Dibromo-9-fluorenone: A compound with two bromine atoms and a ketone group.

3,6-Dibromocarbazole: A brominated derivative of carbazole.

Uniqueness

2-Amino-7-bromofluorene is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of both an amino group and a bromine atom allows for versatile chemical modifications and interactions, making it a valuable compound in various fields of research and industry .

Actividad Biológica

2-Amino-7-bromofluorene (ABF) is an organic compound with significant biological activity, particularly in the fields of medicinal chemistry and biochemistry. With the molecular formula C13H10BrN, this compound is a derivative of fluorene, where an amino group is attached to the second carbon and a bromine atom to the seventh carbon of the fluorene ring. This article delves into its biological activities, mechanisms of action, and potential therapeutic applications.

Overview of Biological Activity

Research indicates that this compound exhibits various biological effects, including antioxidant properties and potential neuroprotective activities. Its ability to interact with biological molecules suggests a role in cellular processes, making it a compound of interest for further studies.

Key Biological Activities

- Antioxidant Activity :

- Anti-inflammatory Properties :

- Neuroprotective Effects :

The mechanisms underlying the biological activities of this compound can be summarized as follows:

- Fluorescence Quenching : ABF exhibits fluorescence quenching when interacting with chloromethanes in various solvents, which may influence its electronic states and interactions with biomolecules .

- Formation of Inclusion Complexes : The compound forms stable complexes with β-cyclodextrin, enhancing its fluorescence properties and potentially affecting its bioavailability and interaction with cellular components.

- Radical Scavenging : The ability to scavenge free radicals is vital for its antioxidant activity, which helps mitigate oxidative stress in cells .

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-amino-7-bromofluorene, and how do reaction conditions influence yield?

- Methodological Answer: Four synthetic protocols have been reported with varying efficiencies. For instance:

- Alkylation (K₂CO₃/DMSO, 60°C, 6h): Yields 38–45% .

- Reductive amination (H₂CO/NaBH₃CN, room temperature, 18h followed by PbO₂/O₂): Achieves 64% yield .

- Reduction with Fe (acetic acid, 70°C, 30min): Yields 47% .

- HCl-mediated cyclization (ethanol, room temperature, 15min): Highest yield at 71% .

- Key factors include temperature, solvent choice, and stoichiometry of reducing agents. Comparative studies using HPLC or NMR to monitor intermediates are recommended to optimize protocols .

Q. What spectroscopic techniques are critical for characterizing this compound and its derivatives?

- Methodological Answer:

- ¹H/¹³C NMR : Essential for confirming bromine substitution patterns and amine functionalization .

- Mass spectrometry (MS) : Validates molecular weight and fragmentation patterns, particularly for nitroxide-modified derivatives .

- EPR spectroscopy : Used to confirm paramagnetic properties in nitroxide-conjugated variants .

- HPLC : Monitors purity and reaction progress, especially for intermediates prone to oxidation .

Advanced Research Questions

Q. How can this compound derivatives be engineered for dual anti-amyloid and antioxidant activity?

- Methodological Answer: Studies show that conjugating nitroxide radicals to the fluorene core enhances both properties:

- Anti-amyloid activity : Tested via Thioflavin-T assays to monitor β-sheet disruption in amyloid-β aggregates .

- Antioxidant capacity : Validated through DPPH radical scavenging assays and ROS inhibition in neuronal cell models .

- Design considerations include steric hindrance (e.g., methylated amines improve stability) and redox potential tuning .

Q. What mechanistic insights explain contradictions in synthetic yields across reported protocols?

- Methodological Answer: Discrepancies arise from:

- Side reactions : Alkylation at competing sites (e.g., aromatic vs. aliphatic positions) reduces yield in Scheme 1 .

- Oxidative degradation : Prolonged exposure to O₂ during PbO₂ treatment may degrade intermediates, necessitating inert atmospheres .

- Solvent polarity : DMSO promotes side-product formation in alkylation; switching to ethanol improves selectivity .

- Resolution strategies: Use kinetic studies (e.g., time-resolved NMR) and computational modeling (DFT) to identify rate-limiting steps .

Q. How does bromine substitution at the 7-position influence electronic properties and reactivity?

- Methodological Answer:

- Electron-withdrawing effect : Bromine deactivates the fluorene ring, directing electrophilic substitutions to the 2-amino group .

- Redox behavior : Cyclic voltammetry reveals bromine enhances oxidative stability, making derivatives suitable for radical scavenging .

- Steric effects : Bromine hinders π-stacking in amyloid aggregates, as shown in molecular docking simulations .

Data Analysis and Experimental Design

Q. What statistical approaches are recommended for analyzing dose-response data in anti-amyloid studies?

- Methodological Answer:

- Non-linear regression : Fit IC₅₀ values using four-parameter logistic models (e.g., GraphPad Prism) .

- ANOVA with post-hoc tests : Compare efficacy across derivatives (e.g., 3a-d vs. 4) .

- Principal Component Analysis (PCA) : Correlate structural features (e.g., nitroxide spin density) with bioactivity .

Q. How can researchers validate the stability of this compound derivatives under physiological conditions?

- Methodological Answer:

- Accelerated stability testing : Incubate compounds in PBS (pH 7.4, 37°C) and monitor degradation via LC-MS over 72h .

- Photostability : Expose to UV light (λ = 254 nm) and assess decomposition kinetics .

- Metabolic stability : Use liver microsome assays to predict in vivo half-lives .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.